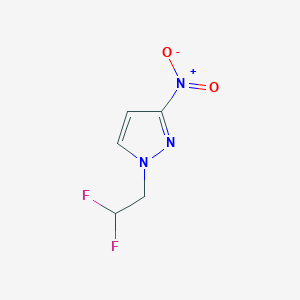

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the nitro and difluoroethyl groups. The exact methods and reagents used would depend on many factors, including the desired yield, purity, and cost-effectiveness .Molecular Structure Analysis

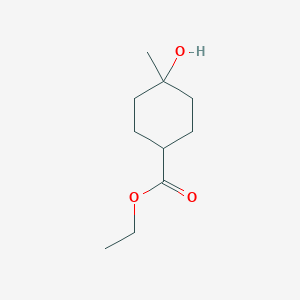

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which consists of two nitrogen atoms and three carbon atoms in a five-membered ring. The 2,2-difluoroethyl group would add some degree of polarity to the molecule, and the nitro group is a strong electron-withdrawing group, which could affect the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group and the 2,2-difluoroethyl group. The nitro group is a strong electron-withdrawing group, which could make the pyrazole ring more susceptible to electrophilic substitution reactions . The 2,2-difluoroethyl group could potentially undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitro group and the 2,2-difluoroethyl group could influence properties such as polarity, solubility, and stability .Scientific Research Applications

Synthesis and Structural Analysis

- 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole and its analogs are involved in the synthesis of stable intermediates for pyrazoles, serving as crucial components in the formation of 5-hydroxy-2-pyrazolines or their linear tautomers, hydrazones (Zelenin et al., 2002).

- The compound plays a role in the ex situ generation of difluorodiazoethane, contributing to the regioselective synthesis of CF2H-containing pyrazoles, which are significant in medicinal chemistry (Jian‐Shu Wang et al., 2019).

Material Properties and Applications

- In crystallography, 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole derivatives provide insights into molecular structures and interactions, such as hydrogen bonding and dipole-dipole interactions, which are essential for understanding material properties (S. Hernández-Ortega et al., 2012).

- The compound's derivatives have been explored in the context of herbicidal activity, particularly pyrazole nitrophenyl ethers and their effectiveness in inhibiting protoporphyrinogen IX oxidase (R. Clark, 1996).

Chemical Reactions and Transformations

- Studies on reactions of azoles with tetrachloro-1,2-difluoroethane and 1,2-dichlorodifluoroethylene have highlighted the utility of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole in synthesizing N-(1,2,2-trichloro-1,2-difluoroethyl) derivatives and (E)-1,2-difluoro-1,2-di(3,5-dimethyl-1H-pyrazol-1yl)ethene (K. I. Petko et al., 2011).

Antimicrobial Applications

- Novel difluoromethylated 1-(1, 3-diphenyl-1H-pyrazol-4-yl)-3, 3-difluoro-1, 3-dihydro-indol-2-ones, synthesized via strategic reactions involving 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole, have shown promising antibacterial and antifungal activities (T. Chundawat et al., 2016).

High-Energy Materials

- The compound's derivatives, particularly those with multiple nitro groups on the pyrazole ring, have been evaluated for potential use in energetic materials, emphasizing the balance between energy and stability (J. Singh et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2,2-difluoroethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c6-4(7)3-9-2-1-5(8-9)10(11)12/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAXGXKHQSRONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087024.png)

![1-cyclopentyl-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087043.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3087054.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine](/img/structure/B3087057.png)

![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3087101.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)